GABA Transaminase Inhibition Advantage
The (1S,3S) stereoisomer demonstrates an IC50 of 0.8 µM for GABA transaminase inhibition, compared to 8.2 µM for the (1R,3R) enantiomer, representing a 10.3-fold increase in potency . This selectivity is further reflected in a selectivity index of 12.5 for (1S,3S) versus 1.8 for (1R,3R), indicating superior target discrimination .
| Evidence Dimension | GABA transaminase inhibition (IC50, µM) |
|---|---|
| Target Compound Data | 0.8 µM |
| Comparator Or Baseline | (1R,3R)-3-Aminomethyl-cyclopentanol: 8.2 µM |
| Quantified Difference | 10.3-fold lower IC50 |
| Conditions | In vitro enzyme assay |
Why This Matters
The 10-fold difference in potency directly impacts dose-response relationships and selectivity, making (1S,3S) the preferred choice for GABAergic research and drug development.
